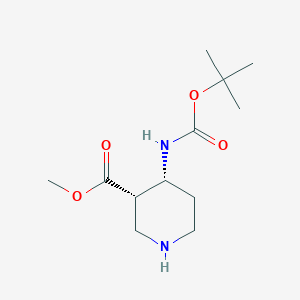

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester

Overview

Description

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol . It is commonly used as an intermediate in organic synthesis and pharmaceutical research due to its unique structural properties.

Mechanism of Action

Target of Action

For instance, ®-(-)-3-Piperidinecarboxylic acid is an inhibitor of GABA (γ-aminobutyric acid) uptake .

Mode of Action

It’s worth noting that it could be used as a starting material in the synthesis of n-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as silent information regulator human type 2 (sirt2) inhibitors .

Biochemical Pathways

For example, cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC) is known to promote mixed helices and stabilize the helical propensity more than other acyclic β-residues .

Result of Action

The incorporation of cis-apic instead of cis-achc can enhance the aqueous solubility of the mixed-helical peptides without any adverse effect on helical folding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester typically involves the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The process generally includes the following steps:

Protection of the Amino Group: The amino group of piperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Carboxylation: The protected piperidine is then carboxylated using a suitable carboxylating agent.

Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

Drug Development

Cis-4-Boc-Amino-piperidine serves as a key intermediate in synthesizing various pharmaceutical compounds, particularly those targeting neurological disorders. Its derivatives have shown promise in enhancing the selectivity and potency of drugs aimed at receptors involved in conditions such as Alzheimer's disease and other neurodegenerative disorders. Recent studies highlight its role in developing piperidine-based ligands that exhibit significant biological activity against muscarinic acetylcholine receptors, which are crucial for cognitive function and memory .

Synthesis of Foldamers

The compound has been identified as an effective building block for foldamers—synthetic polymers that can adopt specific conformations. Research indicates that incorporating cis-4-Boc-Amino-piperidine into foldamer structures enhances their aqueous solubility and stabilizes helical conformations, which are vital for biological activity . This application is particularly relevant in the design of peptide mimetics and therapeutic agents.

Development of Anticancer Agents

Cis-4-Boc-Amino-piperidine derivatives have been investigated for their potential as anticancer agents. Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines, making them candidates for further exploration in cancer therapy . The structure-activity relationship (SAR) studies conducted on these derivatives reveal significant insights into their mechanism of action.

Neuroprotective Agents

Research has shown that compounds derived from cis-4-Boc-Amino-piperidine exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The ability to inhibit certain enzymes involved in neuronal damage positions these derivatives as promising candidates for further development .

Case Studies

Comparison with Similar Compounds

Similar Compounds

1-Boc-4-aminopiperidine-4-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.

4-Amino-1-Boc-piperidine: Lacks the carboxylic acid ester group, making it less versatile in certain synthetic applications.

Uniqueness

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester is unique due to its combination of a Boc-protected amino group and a carboxylic acid methyl ester. This dual functionality allows for selective reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

Cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester, also known as tert-Butyl (3S,4S)-3-aminocarboxylate-4-piperidinecarboxylate methyl ester, is a synthetic compound with a unique structural profile that includes a piperidine ring, carboxylic acid group, amine group, and a methyl ester group. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its utility in organic synthesis. This article explores the biological activity of this compound, highlighting its potential applications and relevant research findings.

- Molecular Formula : C₁₂H₂₂N₂O₄

- Molecular Weight : 258.32 g/mol

- CAS Number : 1217684-50-8

Biological Activity Overview

The biological activity of this compound is primarily inferred from its structural analogs and the general properties of piperidine derivatives. Piperidine compounds are known for their diverse biological activities, including:

- Antibacterial properties

- Antifungal effects

- Anti-inflammatory activities

These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways .

Structure-Activity Relationship (SAR)

The structure of this compound allows for selective reactions in synthetic chemistry. Its unique combination of functional groups makes it particularly valuable for developing new pharmaceuticals.

Comparison with Related Compounds

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1-Boc-4-aminopiperidine-4-carboxylic acid | Carboxylic acid at position 4 | Lacks methyl ester functionality |

| 4-Amino-1-Boc-piperidine | No carboxylic acid ester group | Less versatile for synthetic applications |

| cis-4-Aminopiperidine-3-carboxylic acid | Lacks Boc protection | More reactive due to free amine group |

The above table illustrates how the presence of the Boc group and the methyl ester in cis-4-Boc-Amino-piperidine enhances its synthetic versatility compared to its analogs .

Study on Peptide Folding

A study investigated the effects of incorporating cis-4-amino-piperidine-3-carboxylic acid (cis-APiC) residues into peptide structures. The findings indicated that these residues promote mixed-helical folding in peptides, enhancing their aqueous solubility without compromising helical stability. This suggests potential applications in drug design where solubility is critical .

Synthesis and Deprotection Studies

Recent advancements in synthetic methodologies have focused on efficient deprotection strategies for Boc-protected compounds. A study demonstrated a new method using deep eutectic solvents for N-Boc deprotection, achieving high yields and efficiency. This method can be applied to synthesize derivatives of cis-4-Boc-Amino-piperidine more effectively .

Properties

IUPAC Name |

methyl (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMRLHYTQICGLN-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650680 | |

| Record name | Methyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217684-50-8 | |

| Record name | Methyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.